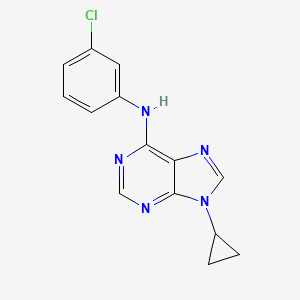

N-(3-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Description

N-(3-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is a substituted purine derivative characterized by two key structural features:

- N9-substitution: A cyclopropyl group attached to the purine ring’s 9-position.

- C6-substitution: A 3-chlorophenyl group linked via an amine at the 6-position.

Its design leverages the purine scaffold’s versatility, where substituents modulate physicochemical properties and target interactions .

Properties

IUPAC Name |

N-(3-chlorophenyl)-9-cyclopropylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5/c15-9-2-1-3-10(6-9)19-13-12-14(17-7-16-13)20(8-18-12)11-4-5-11/h1-3,6-8,11H,4-5H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAMFJRRIXSBHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine typically involves the following steps:

Formation of the Purine Ring: The purine ring can be synthesized through various methods, including the condensation of formamide with cyanamide, followed by cyclization.

Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 3-chlorobenzyl chloride and an appropriate nucleophile.

Cyclopropyl Group Addition: The cyclopropyl group can be added via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 9-Position

9-Ethyl Analog

- Compound : 2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine (CAS: Unreported)

- Synthesis : Microwave-assisted reaction (110°C, 30 min) between 2,6-dichloro-9-ethyl-9H-purine and 3-chloroaniline, yielding 90% .

- Key Differences :

- Molecular Weight : ~308.17 g/mol (vs. ~321.18 g/mol for the cyclopropyl analog).

- Lipophilicity : Ethyl (logP ~2.1) vs. cyclopropyl (logP ~2.5), suggesting enhanced membrane permeability for the cyclopropyl variant.

- Metabolic Stability : Cyclopropyl’s rigid structure may reduce oxidative metabolism compared to linear alkyl chains .

9-Isopropyl Analog

- Compound : 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine (CAS: Unreported)

- Structural Insight: Crystallographic data (Acta Cryst.

9H (Unsubstituted) Base Compound

Substituent Variations at the 6-Position

3-Nitrophenyl Analog

- Compound : 2-Chloro-9-(cyclopropylmethyl)-N-(3-nitrophenyl)-9H-purin-6-amine (CAS: Unreported)

- Synthesis : SNAr reaction with cyclopropylmethyl and 3-nitroaniline (yield: 66%) .

- Key Differences :

4-Methoxybenzyl Analog

Combined Substituent Effects

Data Tables

Table 1. Physicochemical Comparison

*Estimated based on analogous reactions. †Hypothetical yield for base structure.

Biological Activity

N-(3-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a chlorophenyl group and a cyclopropyl moiety, which contribute to its unique pharmacological properties. The following sections provide a detailed overview of its biological activities, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is hypothesized that the compound acts as an enzyme inhibitor by binding to the active sites of specific targets, thereby modulating their activity. This mechanism may involve:

- Inhibition of Kinases : The compound has shown promise in inhibiting kinases such as Bcr-Abl and FLT3-ITD, which are critical in cancer signaling pathways .

- Receptor Modulation : It may function as an agonist or antagonist at certain receptors, influencing cellular signaling cascades.

Biological Activities

This compound has been investigated for several biological activities:

-

Anticancer Activity :

- In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown IC50 values in the nanomolar range against leukemia and solid tumor cells .

- Case studies indicate that modifications to the purine structure can enhance its potency against specific tumor types.

-

Anti-inflammatory Properties :

- Research suggests that the compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation.

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit enzymes involved in purine metabolism, which can have implications for metabolic disorders and cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds was conducted:

| Compound Name | Structure | IC50 (nM) | Biological Activity |

|---|---|---|---|

| N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine | Structure | 50 | Anticancer |

| N-(2-bromophenyl)-2-chloronicotinamide | Structure | 120 | Antiviral |

| N-(3-trifluoromethylphenyl)-9H-purin-6-amine | Structure | 200 | Antimicrobial |

This table illustrates that while many purine derivatives exhibit biological activity, this compound stands out due to its lower IC50 values and broader spectrum of action.

Case Studies

-

Cytotoxicity Against Leukemia Cells :

A study evaluated the effects of this compound on human chronic myeloid leukemia (CML) cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 nM, suggesting potent anticancer properties . -

Anti-inflammatory Effects :

In a model of acute inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its potential utility in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.